3-Thiophen-2-ylbenzenesulfonyl fluoride
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Overview
Description
3-Thiophen-2-ylbenzenesulfonyl fluoride is a chemical compound that features a thiophene ring and a benzenesulfonyl fluoride group. Thiophene is a five-membered aromatic ring containing sulfur, and it is known for its stability and electronic properties. The benzenesulfonyl fluoride group is known for its reactivity, particularly in the formation of sulfonamides and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylbenzenesulfonyl fluoride typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the direct fluorination of sulfonyl chlorides using reagents like potassium fluoride or cesium fluoride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
3-Thiophen-2-ylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylbenzenesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl fluoride: Similar in structure but lacks the benzene ring.
Benzenesulfonyl fluoride: Lacks the thiophene ring.
Thiophenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
3-Thiophen-2-ylbenzenesulfonyl fluoride is unique due to the combination of the thiophene ring and the benzenesulfonyl fluoride group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-thiophen-2-ylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJATULIOXBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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